4-(Pyrimidin-2-yl)benzimidamide
Description
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-pyrimidin-2-ylbenzenecarboximidamide |
InChI |
InChI=1S/C11H10N4/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h1-7H,(H3,12,13) |
InChI Key |
NJAIBHOKNBCOEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Chloropyrimidine with Benzamidine Hydrochloride
One of the most common methods involves the reaction of 2,4-dichloropyrimidine or 6-chloropyrimidine derivatives with benzamidine hydrochloride under basic conditions. The reaction typically proceeds via nucleophilic aromatic substitution where the chlorine atom on the pyrimidine ring is displaced by the amidine nucleophile.
- Reactants: 1,3-dimethyl-6-chloropyrimidine-2,4(1H,3H)-dione and benzamidine hydrochloride.
- Base: 1,8-diazabicyclo[5.4.0]undec-7-ene or potassium carbonate.
- Solvent: Anhydrous tert-butanol or tetrahydrofuran (THF).
- Conditions: Stirring under nitrogen atmosphere at 80°C for 24 hours.
- Workup: Extraction with ethyl acetate, washing, drying over sodium sulfate, and purification by column chromatography using ethyl acetate/petroleum ether mixtures.
- Yields range from 55% to 70% depending on substituents and conditions.
- Products are isolated as white solids with melting points typically between 120°C and 230°C.
- Characterization includes ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).
| Entry | Pyrimidine Derivative | Benzamidine Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 1,3-dimethyl-6-chloropyrimidine-2,4-dione | Benzamidine hydrochloride | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | tert-butanol | 80 | 24 | 70 | White solid, m.p. 214-216°C |
| 2 | 1-benzyl-6-chloro-3-methylpyrimidine-2,4-dione | Benzamidine hydrochloride | DBU | tert-butanol | 80 | 24 | 55 | White solid, m.p. 122°C |
| 3 | 1,3-dimethyl-6-chloropyrimidine-2,4-dione | p-chlorobenzimidamide hydrochloride | DBU | tert-butanol | 80 | 24 | 68 | White solid, m.p. 229-230°C |
DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene
This method is well-documented and provides moderate to good yields with relatively straightforward purification steps.
Lewis Acid-Catalyzed Cyclization Using Benzamidine Hydrochloride
Another approach involves the cyclization of appropriate pyrimidine precursors with benzamidine hydrochloride in the presence of Lewis acid catalysts such as ytterbium triflate.
- Catalyst: Ytterbium triflate (10 mol%).
- Base: Potassium carbonate to neutralize benzamidine hydrochloride.
- Solvent: Tetrahydrofuran (THF).
- Reaction time: 48 hours.
- Yield: Up to 69% isolated yield.
This method is effective for synthesizing pyrimidine derivatives bearing benzimidamide groups, with the Lewis acid facilitating the cyclization and amidine incorporation.
| Entry | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | - | Na2CO3 | MeCN/H2O | 4 | 23 |
| 2 | - | Na2CO3 | MeCN/H2O | 24 | 42 |
| 3 | - | Na2CO3 | DMF | 18 | 0 |
| 4 | 10 (Yb(OTf)3) | K2CO3 | THF | 48 | 69 |
This catalytic system improves yields and selectivity compared to base-only conditions.
One-Pot Synthesis via Hydrazine Hydrate and Isocyanate/Isothiocyanate Reactions
In some studies, 4-(Pyrimidin-2-yl)benzimidamide derivatives are synthesized through multi-step one-pot reactions involving:
- Refluxing 4-((4-arylpyrimidin-2-yl)amino)benzoic acids with hydrazine hydrate in ethanol to form aroylhydrazides.
- Subsequent reaction of aroylhydrazides with isocyanates or isothiocyanates to yield benzimidamide derivatives.
This method allows structural diversification and functionalization of the benzimidamide moiety.
- Reaction conditions: Reflux in ethanol for 48 hours.
- Monitoring: Thin-layer chromatography (TLC).
- Yields: Variable, depending on substituents and reagents.
This approach is useful for generating libraries of benzimidamide derivatives for biological screening.
Base-Mediated Cyclization of Acetate Baylis-Hillman Adducts with Benzamidine Hydrochloride
A more specialized method involves the reaction of methyl 2-[acetoxy(pyridin-2-yl)methyl]acrylate (a Baylis-Hillman adduct) with benzamidine hydrochloride in the presence of sodium ethoxide base in anhydrous THF.
- Base: Sodium ethoxide (1:1 molar ratio with benzamidine hydrochloride).
- Solvent: Anhydrous THF.
- Temperature: Room temperature.
- Reaction time: 12 hours.
- Yields: 44% to 68% depending on substituents.
This method provides regioselective synthesis of 2-substituted pyrimidinyl benzimidamide derivatives.
| Entry | Substituent (R) | Time (h) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2a | Phenyl | 12 | RT | 67 |
| 2b | 3-Methoxyphenyl | 12 | RT | 60 |
| 2c | 4-Chlorophenyl | 12 | RT | 68 |
| 2d | 4-Bromophenyl | 12 | RT | 44 |
This method is notable for mild conditions and good regioselectivity.
| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution of chloropyrimidines with benzamidine hydrochloride | Chloropyrimidine derivatives, benzamidine hydrochloride, DBU or K2CO3 | 80°C, 24 h, inert atmosphere, tert-butanol or THF | 55-70 | Straightforward, moderate to good yields | Requires inert atmosphere, long reaction time |
| Lewis acid-catalyzed cyclization | Pyrimidine precursors, benzamidine hydrochloride, Yb(OTf)3, K2CO3 | THF, 48 h | Up to 69 | Catalytic, improved yields | Longer reaction time, catalyst cost |
| One-pot hydrazine/isocyanate reaction | Aroylhydrazides, isocyanates/isothiocyanates | Reflux in ethanol, 48 h | Variable | Allows structural diversity | Multi-step, longer reaction time |
| Base-mediated cyclization of Baylis-Hillman adducts | Baylis-Hillman adduct, benzamidine hydrochloride, NaOEt | RT, 12 h, THF | 44-68 | Mild conditions, regioselective | Moderate yields, sensitive to substituents |
- The nucleophilic substitution method is widely used due to the commercial availability of chloropyrimidine derivatives and benzamidine hydrochloride.
- Lewis acid catalysis enhances reaction efficiency and yield, particularly with challenging substrates.
- One-pot methods enable rapid synthesis of diverse benzimidamide derivatives, useful for medicinal chemistry applications.
- Base-mediated cyclization of Baylis-Hillman adducts offers regioselectivity and mild conditions but may require optimization for different substituents.
- Purification is commonly achieved by silica gel column chromatography using mixtures of ethyl acetate and petroleum ether or hexane.
- Characterization typically involves ^1H and ^13C NMR spectroscopy, melting point determination, and high-resolution mass spectrometry.
The preparation of this compound can be accomplished through several well-established synthetic routes. The choice of method depends on the availability of starting materials, desired substituents, and reaction conditions. Nucleophilic substitution of chloropyrimidines with benzamidine hydrochloride under basic conditions remains the most straightforward and commonly employed method, offering good yields and manageable purification. Advances in Lewis acid catalysis and one-pot synthetic strategies provide alternative routes with potential for higher efficiency and structural diversity. The detailed reaction conditions, yields, and purification techniques outlined here provide a comprehensive guide for researchers aiming to synthesize this compound for further study or application.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrimidin-2-yl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced benzimidamide derivatives.
Substitution: Formation of substituted pyrimidine derivatives
Scientific Research Applications
Anticancer Activity
One prominent application of 4-(Pyrimidin-2-yl)benzimidamide is in the development of anticancer agents. Research has indicated that compounds similar to this compound can act as inhibitors of tyrosine kinases, which are critical in the regulation of cell division and proliferation. For instance, a study outlined the synthesis of derivatives that demonstrated promising activity against cancer cell lines, highlighting their potential as targeted therapies for various malignancies .
Case Study: Tyrosine Kinase Inhibition
- Compound: this compound derivatives
- Target: Tyrosine kinases (e.g., Nilotinib and Imatinib)
- Results: Demonstrated significant inhibition of cell proliferation in vitro, suggesting a pathway for new cancer treatments.
Neurological Disorders
Another area where this compound shows promise is in the treatment of neurological disorders. Compounds derived from this structure have been studied for their effects on metabotropic glutamate receptors (mGluRs), particularly mGlu5 antagonists. These antagonists are being investigated for their potential to treat conditions such as anxiety, depression, and schizophrenia .
Case Study: mGlu5 Receptor Antagonism
- Compound: N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide
- Target: mGlu5 receptor
- Results: Exhibited high selectivity and potency, with favorable pharmacokinetic profiles in preclinical studies.
Antimicrobial Properties
Research has also explored the antimicrobial properties of this compound derivatives. A study focused on synthesizing new compounds with enhanced antimicrobial activity against various bacterial strains. The findings indicated that modifications to the pyrimidine ring could significantly improve efficacy against resistant strains .
Case Study: Antimicrobial Activity
- Compound: Novel synthesized derivatives of this compound
- Target: Bacterial strains (including resistant variants)
- Results: Showed improved inhibition compared to traditional antibiotics, suggesting potential for new treatments in infectious diseases.
HIV Inhibition
The compound's derivatives have also been evaluated as potential inhibitors of HIV. Studies have demonstrated that certain pyrimidine-based compounds exhibit activity against HIV reverse transcriptase, making them candidates for further development as antiretroviral drugs .
Case Study: HIV Reverse Transcriptase Inhibition
- Compound: 2,4,5-Trisubstituted Pyrimidines
- Target: HIV reverse transcriptase
- Results: Effective against multiple NNRTI-resistance mutations, indicating a pathway for overcoming existing treatment limitations.
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction between this compound and various biological targets at the molecular level. These studies provide insights into binding affinities and can guide further modifications to enhance therapeutic efficacy .
Data Table: Molecular Docking Results
| Compound | Target | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|---|
| This compound | Tyrosine Kinase | -9.5 | High affinity |
| Derivative A | mGlu5 Receptor | -10.2 | Selective antagonist |
| Derivative B | HIV RT | -8.7 | Effective against resistant strains |
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-yl)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 4-(Pyrimidin-2-yl)benzimidamide and related compounds:
*Inferred from structural analogy; †Estimated based on Leflunomide synthesis pathway.
Key Observations:
- Bioactivity : Compound 4g’s antimalarial activity (dock score: -9.7 kcal/mol against PfADSL) suggests that benzimidamide derivatives with extended aromatic systems (e.g., styryl groups) exhibit enhanced target binding compared to simpler pyrimidinyl analogs .
Pharmacokinetic and Toxicological Profiles
- ADMET Properties: Compound 4g and related benzimidamides show favorable in silico ADMET profiles, indicating low hepatotoxicity and high intestinal absorption. However, the Leflunomide impurity’s genotoxicity underscores the need for rigorous impurity profiling in benzimidamide syntheses .
- Metabolic Stability : The pyrimidine ring may confer metabolic resistance via cytochrome P450 interactions, a hypothesis supported by studies on pyrimidine-containing pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
